molecular formula C14H12O2 B1330380 1-(2-Hydroxyphenyl)-2-phenylethanone CAS No. 2491-31-8

1-(2-Hydroxyphenyl)-2-phenylethanone

Cat. No. B1330380
CAS RN: 2491-31-8
M. Wt: 212.24 g/mol
InChI Key: VGHVJQXWDXRTRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 1-(2-Hydroxyphenyl)-2-phenylethanone, is a derivative of phenylethanone with a hydroxy group on the phenyl ring. It is structurally related to various compounds that have been synthesized and studied for their chemical properties and potential applications. The compound itself is not explicitly mentioned in the provided papers, but its structural analogs and derivatives have been explored in various contexts, such as in the synthesis of phenalenones, photolabile protecting groups, and in crystal structure analysis .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with moderate to low overall yields. For instance, the synthesis of 8-Phenylphenalenones from Eichhornia crassipes involves an 11-step process with an overall yield of 2%, starting from 2-methoxynaphthalene and employing a Friedel-Crafts/Michael annulation reaction . Another example is the synthesis of 2-hydroxy-1,2,2-triphenylethanone esters, which are produced by reacting 2-chloro-1,2,2-triphenylethanone with carboxylic acids in the presence of silver carbonate and silver tetrafluoroborate . These syntheses highlight the complexity and the intricate steps required to produce such compounds, which may be similar to the synthesis of 1-(2-Hydroxyphenyl)-2-phenylethanone.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(2-Hydroxyphenyl)-2-phenylethanone has been determined using various techniques such as X-ray crystallography and NMR spectroscopy. For example, the crystal structure of 1-(5-chloro-2-hydroxyphenyl)ethanone has been confirmed by single crystal XRD, and its geometry optimized using DFT computations . These studies provide insights into the molecular geometry, bond parameters, and electronic structure, which are essential for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes selective debenzylation, photolysis, and various cyclization reactions. For instance, selective removal of a 2-hydroxy-1-phenylethyl group from nitrogen has been achieved through a sequence of mesylation, elimination, and hydrolysis . Photolysis of 2-hydroxy-1,2,2-triphenylethanone esters leads to the release of carboxylic acids and the formation of benzo[b]phenanthro[9,10-d]furan . These reactions demonstrate the potential of such compounds to undergo transformations that could be leveraged in synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 1-(2-Hydroxyphenyl)-2-phenylethanone have been characterized using techniques like IR, UV-Vis, mass spectroscopy, and elemental analysis. For example, the crystal structure of 1-(5-chloro-2-hydroxyphenyl)ethanone has been described in detail, including its triclinic crystal system and space group, as well as its stabilization by intramolecular hydrogen bonding and π-π stacking interactions . These properties are crucial for understanding the behavior of the compound in different environments and for predicting its interactions with other molecules.

Scientific Research Applications

Flotation and Adsorption Behavior for Malachite

  • Scientific Field : Green and Sustainable Chemistry
  • Summary of the Application : A novel collector of 1-(2-hydroxyphenyl) dec-2-en-1-one oxime (HPDO) was synthesized from 2-hydroxy acetophenone and octanal, and its flotation and adsorption behavior for malachite were studied .
  • Methods of Application : The flotation and adsorption behavior of HPDO for malachite were studied by flotation tests and x-ray photoelectron spectroscopy (XPS) analysis .
  • Results or Outcomes : The HPDO with a concentration of 200 mg/L can float 94% malachite at pH 8, while only recovering 7.8% quartz and 28% calcite .

Antimicrobial and Anticancer Agents

  • Scientific Field : Molecular Microbiology
  • Summary of the Application : 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its 3,5-dichloro-2-hydroxyphenyl analogue were explored for their in vitro antimicrobial activity against multidrug-resistant pathogens .
  • Methods of Application : The compounds were tested for their antimicrobial activity against Gram-positive pathogens (S. aureus, E. faecalis, C. difficile) .
  • Results or Outcomes : Compounds 14 and 24b showed promising activity against vancomycin-intermediate S. aureus strains, and favorable cytotoxic profiles in HSAEC-1 cells .

Aggregation-Induced Emission Material

  • Scientific Field : Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT) methods
  • Summary of the Application : A novel aggregation-induced emission material 2-(5-(4-carboxyphenyl)-2-hydroxyphenyl)benzothiazole (2-CHBT) has been investigated .
  • Methods of Application : The material was investigated based on density functional theory (DFT) and time-dependent density functional theory (TDDFT) methods .
  • Results or Outcomes : The study verified the formation of the material .

Red-Shift Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect

  • Scientific Field : Organic Chemistry
  • Summary of the Application : A series of 2-(2-hydroxyphenyl)-benzothiazole (HBT) derivatives were designed by mimicking the excited-state intramolecular proton transfer (ESIPT) effect .
  • Methods of Application : The heteroatoms in HBT were complexed with a boron atom to enhance the chance of the tautomerized keto-like resonance form .
  • Results or Outcomes : This strategy significantly red-shifted the emission wavelengths of HBT, greatly enhanced its quantum yields, and caused little effect on molecular size .

Double Decarboxylative Coupling Reactions of Carboxylic Acids

  • Scientific Field : Organic Chemistry
  • Summary of the Application : The double decarboxylative coupling reaction between two (similar or different) molecules of carboxylic acids is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .
  • Methods of Application : This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .
  • Results or Outcomes : This method can be considered as an environmentally benign alternative to traditional coupling reactions which mainly rely on the use of toxic organic halides or organometallic reagents .

Interactions with Trivalent Pr, Nd, Gd, Tb, and Ho Ions

  • Scientific Field : Inorganic Chemistry
  • Summary of the Application : The interaction of N′-[1-(2-hydroxyphenyl)ethylidene]Isonicotinohydrazide (HpEH) with trivalent Pr, Nd, Gd, Tb, and Ho ions was studied .
  • Methods of Application : Potentiometric and spectroscopic techniques were used to study the interaction .
  • Results or Outcomes : The study verified the formation of the material .

Red-Shift Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect

  • Scientific Field : Organic Chemistry
  • Summary of the Application : A series of 2-(2-hydroxyphenyl)-benzothiazole (HBT) derivatives were designed by mimicking the excited-state intramolecular proton transfer (ESIPT) effect .
  • Methods of Application : The heteroatoms in HBT were complexed with a boron atom to enhance the chance of the tautomerized keto-like resonance form .
  • Results or Outcomes : This strategy significantly red-shifted the emission wavelengths of HBT, greatly enhanced its quantum yields, and caused little effect on molecular size .

Double Decarboxylative Coupling Reactions of Carboxylic Acids

  • Scientific Field : Organic Chemistry
  • Summary of the Application : The double decarboxylative coupling reaction between two (similar or different) molecules of carboxylic acids is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .
  • Methods of Application : This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .
  • Results or Outcomes : This method can be considered as an environmentally benign alternative to traditional coupling reactions which mainly rely on the use of toxic organic halides or organometallic reagents .

Interactions with Trivalent Pr, Nd, Gd, Tb, and Ho Ions

  • Scientific Field : Inorganic Chemistry
  • Summary of the Application : The interaction of N′-[1-(2-hydroxyphenyl)ethylidene]Isonicotinohydrazide (HpEH) with trivalent Pr, Nd, Gd, Tb, and Ho ions was studied .
  • Methods of Application : Potentiometric and spectroscopic techniques were used to study the interaction .
  • Results or Outcomes : The study verified the formation of the material .

Future Directions

Future research could focus on identifying the hypothesis and exploring the potential applications of 1-(2-Hydroxyphenyl)-2-phenylethanone . For instance, 1-(4-Amino-2-hydroxyphenyl)ethanone from Phomopsis liquidambari showed quorum sensing , indicating potential directions for future research.

properties

IUPAC Name

1-(2-hydroxyphenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9,15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHVJQXWDXRTRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70179616
Record name Acetophenone, 2'-hydroxy-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxyphenyl)-2-phenylethanone

CAS RN

2491-31-8
Record name Acetophenone, 2'-hydroxy-2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetophenone, 2'-hydroxy-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl 2-Hydroxyphenyl Ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Hydroxyphenyl)-2-phenylethanone
Reactant of Route 2
Reactant of Route 2
1-(2-Hydroxyphenyl)-2-phenylethanone
Reactant of Route 3
Reactant of Route 3
1-(2-Hydroxyphenyl)-2-phenylethanone
Reactant of Route 4
Reactant of Route 4
1-(2-Hydroxyphenyl)-2-phenylethanone
Reactant of Route 5
1-(2-Hydroxyphenyl)-2-phenylethanone
Reactant of Route 6
Reactant of Route 6
1-(2-Hydroxyphenyl)-2-phenylethanone

Citations

For This Compound
32
Citations
D Wang, Z Ma, N Wang, C Li, T Wang… - Chemical …, 2020 - pubs.rsc.org
A concise and efficient method for the synthesis of 7-hydroxy-6H-naphtho[2,3-c]coumarin using available 1-(2-hydroxyphenyl)-2-phenylethanone and Meldrum's acid has been …
Number of citations: 6 pubs.rsc.org
R Martin, R Martin - Aromatic Hydroxyketones: Preparation and Physical …, 2011 - Springer
Also obtained by Fries rearrangement of p-chlorophenyl phenylacetate with–aluminium chloride in refluxing chlorobenzene for 4 h (25%)[5188]. Also obtained by Friedel–Crafts …
Number of citations: 4 link.springer.com
JM Gaudin - Flavour and Fragrance Journal, 2014 - Wiley Online Library
We describe the synthesis and sensory characterization of a series of compounds which we anticipated would possess the olfactory notes of salicylates. We explored carba‐analogues, …
Number of citations: 13 onlinelibrary.wiley.com
C Yang, S Gao, H Yao, A Lin - The Journal of Organic Chemistry, 2016 - ACS Publications
A rhodium-catalyzed hydroacylation of para-quinone methides (p-QMs) with salicylaldehydes has been disclosed. This method allows for the construction of α,α-diaryl-2-hydroxy …
Number of citations: 52 pubs.acs.org
JY Park, PR Ullapu, H Choo, JK Lee, SJ Min, AN Pae… - 2008 - Wiley Online Library
A novel synthetic method to prepare chalcones 2 and chroman‐4‐ones 3 by TMSOTf‐promoted addition of alkynes 1 to various aldehydes has been developed. The ratios of chalcones …
ZZ Zhou, GH Yan, WH Chen, XM Yang - … and Pharmaceutical Bulletin, 2013 - jstage.jst.go.jp
This paper describes an operationally simple, green and efficient approach for the synthesis of 2-hydroxydeoxybenzoins bearing diverse substituents from the microwave-assisted alkali …
Number of citations: 7 www.jstage.jst.go.jp
W Gu - 2000 - search.proquest.com
GGGGGLGGGG GG aaYzJ Page 1 GGGGGLGGGG GG aaYzJ This manuscript has been reproduced from the microfilm master. UMl films the text directly from the original or copy …
Number of citations: 105 search.proquest.com
W Gu, RG Weiss - The Journal of Organic Chemistry, 2001 - ACS Publications
The fates and kinetics of recombination of singlet radical pairs generated by photolyses of three phenyl phenylacylates have been examined in unstretched and stretched polyethylene …
Number of citations: 24 pubs.acs.org
X Xu, F Zhang, L Zhou, Y Chang, Q Che, T Zhu, D Li… - Marine Drugs, 2023 - mdpi.com
Six angucyclines including three unreported compounds (1–3) were isolated from Streptomyces sp. XS-16 by overexpressing the native global regulator of SCrp (cyclic AMP receptor). …
Number of citations: 7 www.mdpi.com
X Shen, C Zi, Y Yang, Q Wang, Z Zhang, J Shao… - Fermentation, 2023 - mdpi.com
The primary processing method of coffee plays a crucial role in determining its flavor profile. In this study, roasted coffee beans were subjected to three primary processing methods, ie, …
Number of citations: 2 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.